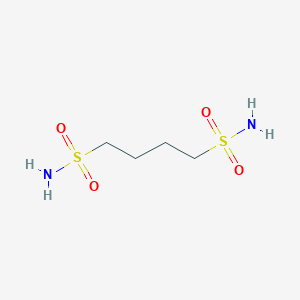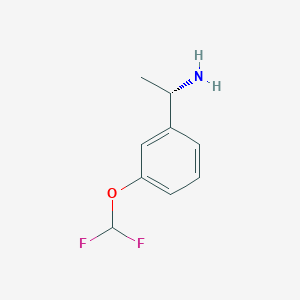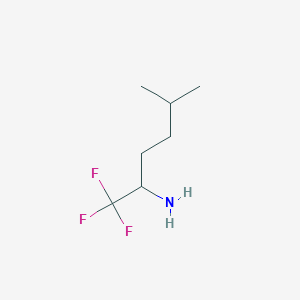
1,1,1-Trifluoro-5-methylhexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-5-methylhexan-2-amine is an organic compound with the molecular formula C7H14F3N It is a fluorinated amine, which means it contains both fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5-methylhexan-2-amine can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with ammonia in ethanol. The halogenoalkane is heated with a concentrated solution of ammonia in a sealed tube to prevent the escape of ammonia gas . This method can produce a mixture of primary, secondary, and tertiary amines, depending on the reaction conditions and the starting materials used.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of catalytic processes and optimized reaction conditions can enhance the yield and purity of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-methylhexan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1,1,1-Trifluoro-5-methylhexan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions, particularly those involving amine groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-2-amine involves its interaction with molecular targets and pathways in biological systems. The amine group can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorine atoms may enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methylhexane: Similar structure but lacks the amine group.
5-Methylhexan-2-amine: Similar structure but lacks the fluorine atoms.
1,1,1-Trifluoro-2-hexanamine: Similar structure with different positioning of the amine group.
Uniqueness
1,1,1-Trifluoro-5-methylhexan-2-amine is unique due to the presence of both fluorine atoms and an amine group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H14F3N |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-5(2)3-4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
PSJLZCWTXCPPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


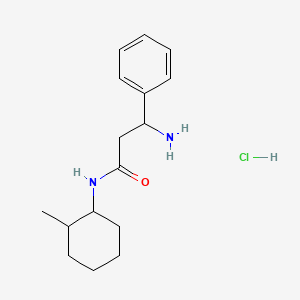
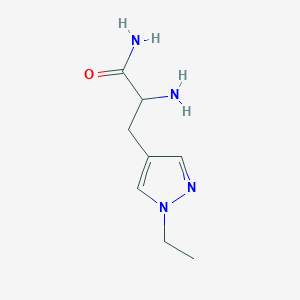
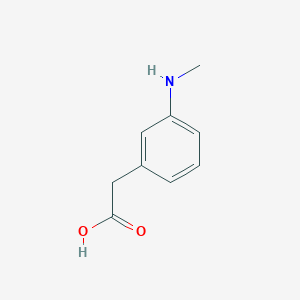
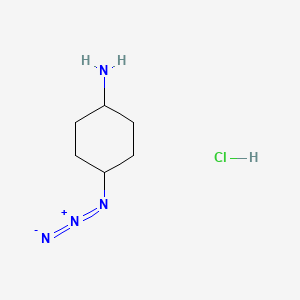
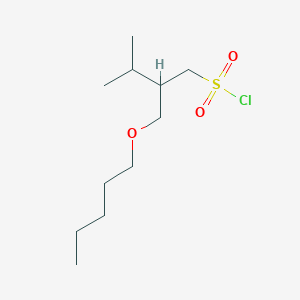
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
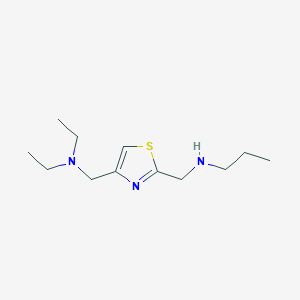
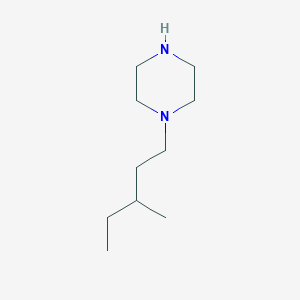
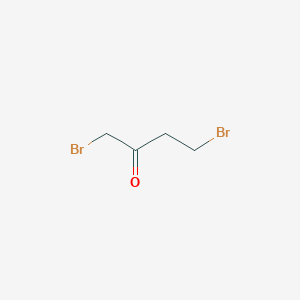
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
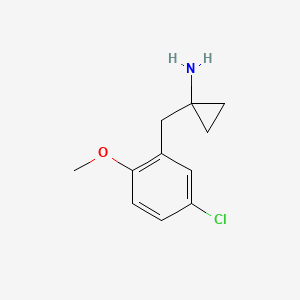
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
